An In-depth Technical Guide to 4-Methyl-1-(2-thienylsulfonyl)piperidine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-Methyl-1-(2-thienylsulfonyl)piperidine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of heterocyclic chemistry with medicinal chemistry has yielded a vast array of molecules with significant therapeutic potential. Within this landscape, the piperidine moiety stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and the presence of a basic nitrogen atom allow for a diverse range of interactions with biological targets. When coupled with the electron-rich, five-membered sulfur-containing thiophene ring, a unique combination of physicochemical properties emerges, creating a scaffold of considerable interest in drug discovery.[2][3][4]
This technical guide provides a comprehensive overview of 4-Methyl-1-(2-thienylsulfonyl)piperidine, a molecule that embodies this synergistic combination. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts. Instead, it offers a detailed narrative that explains the "why" behind the "how," providing field-proven insights into its synthesis, purification, and characterization. Every protocol is presented as a self-validating system, with an emphasis on the causal relationships between experimental choices and outcomes. This guide is intended to be a practical and authoritative resource for researchers actively engaged in the exploration of novel chemical entities for therapeutic intervention.
Chemical Structure and Physicochemical Properties
4-Methyl-1-(2-thienylsulfonyl)piperidine is a sulfonamide derivative formed by the covalent linkage of a 4-methylpiperidine ring to a thiophene-2-sulfonyl group. The core structure consists of a six-membered saturated heterocycle containing a nitrogen atom, which is directly bonded to the sulfur atom of the sulfonyl group. This, in turn, is attached to the C2 position of a thiophene ring. A methyl group is substituted at the C4 position of the piperidine ring.
The molecular formula for 4-Methyl-1-(2-thienylsulfonyl)piperidine is C₁₀H₁₅NO₂S₂.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂S₂ | Calculated |
| Molecular Weight | 245.37 g/mol | Calculated |
| Exact Mass | 245.0544 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar sulfonamides |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural properties |
Synthesis of 4-Methyl-1-(2-thienylsulfonyl)piperidine
The synthesis of 4-Methyl-1-(2-thienylsulfonyl)piperidine is a classic example of sulfonamide formation, a robust and widely utilized reaction in organic synthesis.[5] The primary method involves the nucleophilic attack of a secondary amine, 4-methylpiperidine, on an electrophilic sulfonyl chloride, thiophene-2-sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: Synthesis of 4-Methyl-1-(2-thienylsulfonyl)piperidine.
Experimental Protocol
Materials:
-
Thiophene-2-sulfonyl chloride (1.0 eq)
-
4-Methylpiperidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Amine and Base: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of 4-methylpiperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled solution of thiophene-2-sulfonyl chloride over 15-20 minutes with continuous stirring. The use of a slight excess of the amine ensures complete consumption of the sulfonyl chloride, while the excess base neutralizes the in-situ generated HCl.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). The use of sodium bicarbonate neutralizes any remaining HCl and triethylamine hydrochloride salt.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove any residual water from the organic layer. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is typically effective in separating the desired product from any unreacted starting materials or byproducts.
Characterization of 4-Methyl-1-(2-thienylsulfonyl)piperidine
Due to the absence of specific literature data for 4-Methyl-1-(2-thienylsulfonyl)piperidine, the following characterization data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiophene ring and the 4-methylpiperidine moiety.
-
Thiophene Protons (Ar-H): The three protons on the thiophene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the electron-withdrawing nature of the sulfonyl group, the proton at the C5 position will be the most deshielded. The protons at C3 and C4 will exhibit coupling to each other and to the C5 proton, resulting in a complex multiplet or distinct doublet of doublets.
-
Piperidine Protons (CH₂, CH): The protons on the piperidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the piperidine protons, likely appearing as a multiplet around δ 3.5-3.8 ppm. The protons on the carbons at C3 and C5, and the proton at C4, will appear further upfield, between δ 1.2 and 2.0 ppm.
-
Methyl Protons (CH₃): The methyl group at the C4 position will appear as a doublet around δ 0.9-1.0 ppm, coupled to the proton at C4.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region (δ 125-140 ppm). The carbon attached to the sulfonyl group (C2) will be the most downfield.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded, appearing around δ 45-50 ppm. The other piperidine carbons (C3, C4, and C5) will appear further upfield.
-
Methyl Carbon: The methyl carbon will appear at the most upfield region of the spectrum, typically around δ 20-25 ppm.
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
S=O Stretching: The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), which are expected to appear in the ranges of 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹, respectively.[6]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring will appear just above 3000 cm⁻¹.
-
C-S Stretching: A weaker absorption corresponding to the C-S bond in the thiophene ring may be observed around 700-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), will show the protonated molecular ion [M+H]⁺.
-
Molecular Ion Peak: The expected m/z for the [M+H]⁺ ion is approximately 246.0622.
-
Fragmentation Pattern: A characteristic fragmentation pattern for sulfonamides involves the loss of SO₂ (64 Da).[7] Therefore, a significant fragment ion at approximately m/z 182.0929, corresponding to the loss of SO₂, would be expected. Further fragmentation of the piperidine ring would also be observed.
Potential Applications and Biological Significance
-
Antimicrobial Activity: Both thiophene and sulfonamide moieties are known to be present in various antimicrobial agents.[8] Thiophene derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties.[3][4] The sulfonamide group is a classic pharmacophore in antibacterial drugs. Therefore, it is plausible that 4-Methyl-1-(2-thienylsulfonyl)piperidine could exhibit antimicrobial properties.
-
Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The piperidine ring can provide a scaffold for positioning other functional groups to interact with the active site of an enzyme.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are prevalent in a wide range of CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[9][10] The lipophilicity and conformational flexibility of the piperidine ring facilitate crossing the blood-brain barrier and interacting with various receptors and transporters in the CNS. The thienylsulfonyl group can modulate the overall physicochemical properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
The following diagram illustrates the logical relationship between the structural components of 4-Methyl-1-(2-thienylsulfonyl)piperidine and its potential biological activities.
Caption: Structural contributions to potential biological activities.
Conclusion
4-Methyl-1-(2-thienylsulfonyl)piperidine represents a compelling molecular scaffold for further investigation in the field of medicinal chemistry. Its synthesis is straightforward, relying on well-established sulfonamide chemistry. While specific experimental data for this compound is not extensively documented, a robust characterization can be predicted based on the known spectroscopic properties of its constituent functional groups and analogous structures. The presence of the piperidine, thiophene, and sulfonamide moieties suggests a range of potential biological activities, from antimicrobial to CNS-related effects. This technical guide provides a solid foundation for any research program aimed at synthesizing, characterizing, and evaluating the therapeutic potential of this and related molecules. Further empirical studies are warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery.
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